N-benzyl-4-iodobenzamide

Lipophilicity LogP Physicochemical properties

Choose N-benzyl-4-iodobenzamide (CAS 179117-56-7) for cross-coupling and radiolabeling. The C–I bond undergoes oxidative addition 10³–10⁵ times faster than C–Cl, allowing lower Pd loadings and milder conditions. Its ACD/LogP of 4.15 provides a quantifiable lipophilicity step for SAR. The iodine atom enables direct radioiodination (¹²³I, ¹²⁵I, ¹³¹I), a handle absent in chloro/fluoro analogs. ≥98% purity ensures reproducible results in Suzuki-Miyaura, Sonogashira, and Heck reactions. Order now to accelerate your synthetic chemistry and probe-development programs.

Molecular Formula C14H12INO
Molecular Weight 337.16
CAS No. 179117-56-7
Cat. No. B2594860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-iodobenzamide
CAS179117-56-7
Molecular FormulaC14H12INO
Molecular Weight337.16
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C14H12INO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
InChIKeyWOLLYHQQIPVFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-iodobenzamide (CAS 179117-56-7): Procurement-Grade Characterization of a para-Iodo Benzamide Building Block


N-Benzyl-4-iodobenzamide (CAS 179117-56-7) is a secondary benzamide with the molecular formula C₁₄H₁₂INO (MW 337.16 g/mol), bearing an iodine atom at the para-position of the benzoyl ring and a benzyl group on the amide nitrogen . It belongs to the 4-halobenzamide series alongside its chloro, bromo, and fluoro congeners. The compound is commercially available from multiple vendors at purities of 95–98% and is primarily employed as a synthetic intermediate for palladium-catalyzed cross-coupling reactions and as a precursor for radioiodinated probes . Critically, primary research literature specifically investigating this compound as a bioactive entity is extremely sparse; the evidence base for differentiation rests predominantly on class-level physicochemical principles and computed property comparisons across the 4-halobenzamide series.

Why N-Benzyl-4-iodobenzamide Cannot Be Casually Replaced by Its Chloro, Bromo, or Fluoro Analogs


Although all four 4-halobenzamide congeners share the same N-benzylbenzamide scaffold, the identity of the para-halogen fundamentally governs three procurement-relevant parameters: (i) intrinsic reactivity in transition-metal-catalyzed cross-coupling, where the C–I bond undergoes oxidative addition with Pd(0) approximately 10³–10⁵ times faster than the C–Cl bond [1]; (ii) lipophilicity, with the iodo analog exhibiting an ACD/LogP of 4.15 vs. 3.89 for the bromo and ~3.15 for the fluoro congener , which directly impacts chromatographic retention, membrane permeability, and formulation behavior; and (iii) the iodine atom's unique capacity to serve as a direct handle for electrophilic radioiodination (¹²³I, ¹²⁵I, ¹³¹I), a feature absent in the chloro and fluoro analogs [2]. Substituting N-benzyl-4-chlorobenzamide or N-benzyl-4-fluorobenzamide into a protocol optimized for the iodo derivative risks reaction failure, altered pharmacokinetic profiles in downstream candidates, or loss of the radiochemical entry point. The quantitative evidence below substantiates each of these differentiation axes.

N-Benzyl-4-iodobenzamide: Head-to-Head Quantitative Differentiation Evidence vs. Halogen Congeners


Lipophilicity (ACD/LogP) Comparison: Iodo vs. Bromo vs. Fluoro N-Benzyl-4-halobenzamides

N-Benzyl-4-iodobenzamide exhibits an ACD/LogP of 4.15, which is 0.26 log units higher than the bromo congener (ACD/LogP 3.89) and approximately 1.0 log unit higher than the fluoro congener (LogP ~3.15) . This difference translates to the iodo analog being roughly 1.8-fold more lipophilic than the bromo analog and approximately 10-fold more lipophilic than the fluoro analog in octanol-water partitioning. Higher lipophilicity directly affects chromatographic retention (longer reversed-phase HPLC retention times), membrane permeability, and the compound's suitability for CNS-targeted probe design.

Lipophilicity LogP Physicochemical properties Drug-likeness

Aryl Halide Bond Dissociation Energy and Relative Reactivity in Pd(0)-Catalyzed Oxidative Addition

The C–I bond in N-benzyl-4-iodobenzamide has a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared with ~71 kcal/mol for C–Br, ~84 kcal/mol for C–Cl, and ~116 kcal/mol for C–F [1]. In Pd(0)-catalyzed oxidative addition—the rate-determining step for Suzuki-Miyaura, Sonogashira, and Heck couplings—aryl iodides react approximately 10²–10³ times faster than aryl bromides and 10⁴–10⁵ times faster than aryl chlorides under comparable conditions [2]. This means that N-benzyl-4-iodobenzamide can undergo efficient cross-coupling at lower temperatures, with lower catalyst loadings, and in shorter reaction times than its bromo or chloro counterparts, enabling library synthesis protocols that would fail or require optimization for the less reactive congeners.

Cross-coupling Oxidative addition Bond dissociation energy Synthetic chemistry

Radioiodination Compatibility: The Iodine Atom as a Direct Radiochemical Handle

Unlike its chloro, bromo, and fluoro congeners, N-benzyl-4-iodobenzamide possesses a native iodine atom that can be exploited for direct electrophilic radioiodination with isotopes such as ¹²³I (SPECT), ¹²⁵I (preclinical), or ¹³¹I (therapy) via isotopic exchange or iododestannylation of a trialkylstannyl precursor [1]. The structurally related 4-iodobenzamide scaffold has been extensively validated for sigma receptor-targeted tumor imaging; for instance, 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was prepared in 71–86% radiochemical yield using chloramine-T or hydrogen peroxide as oxidant and demonstrated high-affinity binding to sigma-1 and sigma-2 receptors (Ki values in the low nanomolar range) [2]. The chloro and fluoro N-benzyl analogs lack this direct radioiodination entry point, requiring either a separate iodine introduction step or alternative radionuclide strategies (e.g., ¹⁸F chemistry), adding synthetic complexity and cost.

Radioiodination SPECT imaging Radiopharmaceutical I-125 labeling

Amide Bond Distortion Induced by 4-Iodo Substitution: Evidence from 4-Halobenzamide Crystallography

A systematic crystallographic and computational study of the full 4-halobenzamide series by Piontek et al. (2018) demonstrated that 4-iodo-N-morpholinylbenzamide crystallizes with a significant distortion of the amide bond, quantified as τ + χN = 33°, whereas the fluoro, chloro, and bromo congeners exhibited substantially smaller deviations from planarity [1]. This distortion arises from the combined steric bulk and polarizability of the iodine atom, which disrupts the nN→π*C=O amidic resonance. Although this study was conducted on the N-morpholinyl series, the electronic effect is a property of the 4-iodobenzamide pharmacophore and is expected to propagate to the N-benzyl analog. A more twisted amide bond correlates with enhanced susceptibility to N–C(O) bond cleavage, a property exploitable in amide bond activation chemistry and cross-coupling via N–C bond scission [2].

Amide bond distortion Crystallography Resonance energy Twisted amide

Computed Physicochemical Property Comparison Across the N-Benzyl-4-halobenzamide Series

Predicted physicochemical properties from the ACD/Labs Percepta Platform reveal systematic trends across the N-benzyl-4-halobenzamide series that directly impact handling, purification, and formulation . N-Benzyl-4-iodobenzamide has the highest density (1.6 g/cm³), the highest boiling point (461.6 °C), the highest molar refractivity (77.3 cm³), and the lowest water solubility (estimated 2.4 mg/L at 25 °C) among the four congeners. These differences are not cosmetic: the higher boiling point and lower volatility translate to different vacuum-drying behavior, and the lower aqueous solubility necessitates different solvent systems for biological assays compared to the more soluble chloro or fluoro analogs.

Physicochemical properties Density Boiling point Molar refractivity

Procurement-Relevant Application Scenarios for N-Benzyl-4-iodobenzamide Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring Mild Conditions and High Conversion

When constructing compound libraries via Suzuki-Miyaura, Sonogashira, or Heck coupling, N-benzyl-4-iodobenzamide is the preferred substrate over its bromo or chloro congeners because the weaker C–I bond (~57 kcal/mol) enables faster oxidative addition at lower temperatures and with lower palladium catalyst loadings [1]. This is particularly valuable in parallel synthesis platforms where reaction conditions must be standardized across diverse building blocks and failure rates must be minimized. The iodo-substituted benzamide scaffold has been successfully employed in the solution-phase parallel synthesis of 71-member cyclic imidate libraries, with the iodomethylene intermediates further diversified via Suzuki-Miyaura, Sonogashira, carbonylative amidation, and Heck chemistry [2].

Radiopharmaceutical Precursor for Sigma-Receptor-Targeted SPECT Imaging Agent Development

For research groups developing radioiodinated tumor-imaging agents, N-benzyl-4-iodobenzamide offers a direct radioiodination entry point via iododestannylation or electrophilic exchange chemistry. The 4-iodobenzamide pharmacophore has been validated in the sigma receptor imaging field: 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide showed high-affinity binding to sigma-1 and sigma-2 receptor subtypes in MCF-7 breast cancer cells, with radiochemical yields of 71–86% [1][2]. The N-benzyl-4-iodobenzamide scaffold can serve as the cold reference standard or as the precursor (following conversion to the corresponding trialkylstannyl derivative) for analogous radioligand development programs.

Twisted Amide Chemistry and N–C Bond Activation Research

The crystallographically characterized amide bond distortion induced by 4-iodo substitution (τ + χN = 33° in the N-morpholinyl series) [1] positions N-benzyl-4-iodobenzamide as a candidate scaffold for investigating ground-state amide bond activation. Researchers pursuing N–C(O) bond cross-coupling or catalytic amide bond cleavage may exploit this intrinsic distortion to lower the activation barrier for amide bond functionalization, a property that is quantifiably greater for the iodo analog than for any other 4-halobenzamide congener.

Physicochemical Probing of Halogen-Dependent Lipophilicity in Medicinal Chemistry SAR Campaigns

With an ACD/LogP of 4.15—the highest in the N-benzyl-4-halobenzamide series [1][2]—this compound is suitable for systematic structure-activity relationship (SAR) studies where incremental lipophilicity modulation is required. The ~0.26 LogP unit difference between the iodo and bromo analogs provides a meaningful, quantifiable step in lipophilicity that can be correlated with changes in membrane permeability, metabolic stability, or off-target binding in lead optimization programs.

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